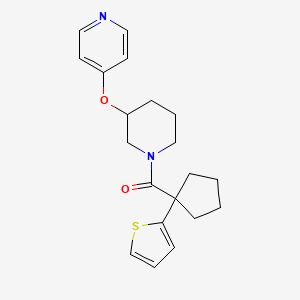
(3-(Pyridin-4-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Pyridin-4-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C20H24N2O2S and its molecular weight is 356.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Characterization
The synthesis and characterization of complex organic compounds, including those related to "(3-(Pyridin-4-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone", contribute significantly to the field of medicinal chemistry. For instance, the three-component synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrates the value of multi-component reactions in creating novel heterocyclic compounds with potential biological activity (Wu Feng, 2011). Similarly, synthesis methods that result in heterocyclic compounds with specific configurations, such as those described for various pyridine derivatives, underscore the importance of structural design in enhancing biological efficacy and specificity (Jian-Feng Zhou, 2003).
Antimicrobial and Antitumor Activity
The exploration of new therapeutic agents includes assessing the antimicrobial and antitumor potentials of synthesized compounds. Research has identified thienopyridine and benzofuran derivatives as potent anti-tumor agents, emphasizing the role of structural activity relationships in drug discovery (I. Hayakawa et al., 2004). Additionally, the investigation into pyridine derivatives for insecticidal activity suggests the broader applicability of such compounds in addressing various biological challenges, including pest control (E. A. Bakhite et al., 2014).
Enzyme Inhibitory Activity
Understanding the enzyme inhibitory activities of novel compounds is crucial for the development of targeted therapies. For example, a study on thiophene-based heterocyclic compounds revealed specific inhibitory activities against key enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases (A. Cetin et al., 2021). This research area holds promise for discovering new treatments for conditions such as Alzheimer's disease.
Structural Analysis
The structural analysis of synthesized compounds, including crystal structure determination, plays a fundamental role in the elucidation of compound properties and potential applications. Studies that focus on the molecular and crystal structure analysis, such as that of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, provide insights into the interactions and stability of these compounds, which is essential for further application development (B. Lakshminarayana et al., 2009).
作用機序
Target of Action
Compounds with similar structures have been found to target the protein serine/threonine-protein kinase b-raf . This protein plays a key role in regulating cell growth .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes in cell behavior .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell growth and proliferation .
Pharmacokinetics
Compounds with similar structures have been found to have varying degrees of bioavailability .
Result of Action
Given its potential target, it may influence cell growth and proliferation .
特性
IUPAC Name |
(3-pyridin-4-yloxypiperidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-19(20(9-1-2-10-20)18-6-4-14-25-18)22-13-3-5-17(15-22)24-16-7-11-21-12-8-16/h4,6-8,11-12,14,17H,1-3,5,9-10,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBBHFMABDUTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC(C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B2994138.png)

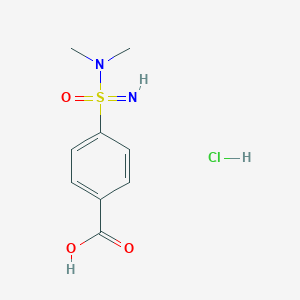
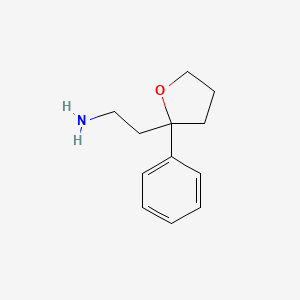
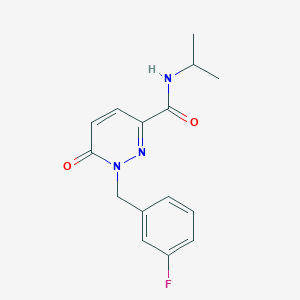
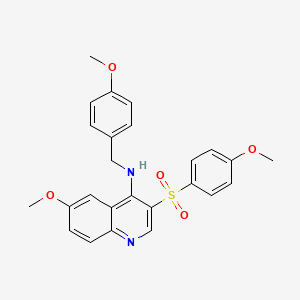
![6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2994149.png)
![Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2994150.png)
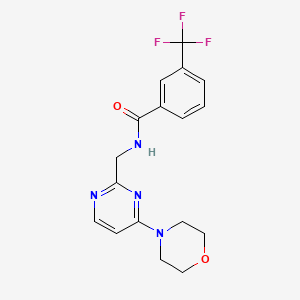
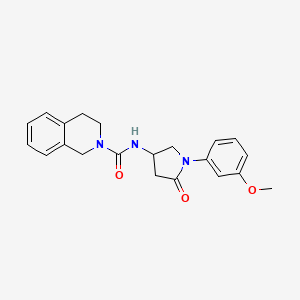
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2994153.png)
![2-[6-(Phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid](/img/structure/B2994154.png)

![8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one](/img/structure/B2994159.png)
